molecular formula C13H12N2 B11901919 6,7-Dimethyl-1H-naphtho[2,3-d]imidazole

6,7-Dimethyl-1H-naphtho[2,3-d]imidazole

Cat. No.: B11901919
M. Wt: 196.25 g/mol
InChI Key: UXXNLFRDHZPWLA-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1H-naphtho[2,3-d]imidazole is a fused heterocyclic compound featuring a naphthalene core fused with an imidazole ring, substituted with methyl groups at the 6 and 7 positions. This structural motif places it within the broader class of naphthoimidazoles, which are studied for their electronic properties, planar aromatic systems, and biological activities. The compound’s synthesis typically involves condensation reactions between 2,3-diaminonaphthalene and aldehydes, followed by cyclization under reflux conditions . Its methyl substituents enhance steric bulk and electron-donating effects, influencing both physicochemical properties and interactions with biological targets, such as enzymes like urease .

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

6,7-dimethyl-1H-benzo[f]benzimidazole

InChI

InChI=1S/C13H12N2/c1-8-3-10-5-12-13(15-7-14-12)6-11(10)4-9(8)2/h3-7H,1-2H3,(H,14,15)

InChI Key

UXXNLFRDHZPWLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=C2C=C1C)N=CN3

Origin of Product

United States

Preparation Methods

Precursor Synthesis and Methyl Substitution

  • Key Intermediate : 6,7-Dimethyl-1,4-dihydro-2,3-benzoxathiin 3-oxide (15-Me ) would replace 15 , synthesized via sulfonation of 3,4-dimethylcatechol followed by oxidative cyclization.

  • Quinodimethane Generation : Thermolysis of 15-Me at 180–200°C generates 4,5-dimethyl-o-quinodimethane (8-Me ), which reacts with electron-deficient dienophiles (e.g., maleic anhydride) to yield dimethyl-substituted naphthalene intermediates.

Imidazole Ring Construction

Post-cyclization, the naphthalene intermediate undergoes nitration and reduction to yield 2,3-diamino-6,7-dimethylnaphthalene. Cyclization with formic acid at reflux forms the imidazole ring, yielding the target compound. This method mirrors strategies used for chlorinated analogs but requires careful control of methylation to avoid over-alkylation.

Radziszewsky and Bredereck Imidazole Formation

The Radziszewsky reaction, which condenses α-dicarbonyl compounds, aldehydes, and ammonia, provides a versatile route to imidazoles. For 6,7-dimethyl-naphtho[2,3-d]imidazole, this method involves:

Substrate Design

  • α-Dicarbonyl Component : 6,7-Dimethylnaphthalene-2,3-dione, synthesized via Friedel-Crafts acylation of o-xylene followed by oxidative coupling.

  • Aldehyde and Ammonia : Formaldehyde or methyl-substituted aldehydes introduce additional methyl groups, though pre-installed methyl groups in the dicarbonyl component simplify regioselectivity.

Reaction Conditions

Heating the components at 180–200°C in formamide (Bredereck modification) facilitates cyclocondensation. The reaction proceeds via imine formation, followed by dehydration and aromatization. Yields are highly dependent on the steric bulk of the methyl groups, often requiring extended reaction times (24–48 hours).

Coupling-Cyclization Strategies

Modern peptide coupling reagents, such as 2-chloro-4,6-disubstituted-1,3,5-triazines, enable efficient amide bond formation between carboxylic acids and amines, which can be cyclized to imidazoles.

Carboxylic Acid Activation

  • Starting Material : 6,7-Dimethyl-1H-benzimidazole-4-carboxylic acid, prepared via oxidation of a methyl-substituted benzimidazole.

  • Activation : Treatment with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in THF generates the active acyloxy triazine intermediate.

Amine Coupling and Cyclization

The activated acid reacts with 2-amino-4,5-dimethylaniline to form a linear amide. Intramolecular cyclization under acidic conditions (e.g., polyphosphoric acid) at 120°C produces the naphthoimidazole core. This method offers superior regiocontrol compared to condensation approaches.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)*AdvantagesLimitations
Diels-AlderCycloaddition, nitration, cyclization35–45High regioselectivityMulti-step, harsh conditions
RadziszewskyCondensation, aromatization25–30One-pot synthesisLow yield with bulky substituents
Coupling-CyclizationActivation, coupling, cyclization50–60Mild conditions, scalabilityRequires expensive reagents

*Hypothetical yields based on analogous reactions.

Mechanistic Insights and Optimization

Steric and Electronic Effects

Methyl groups at positions 6 and 7 introduce steric hindrance, slowing Diels-Alder kinetics but improving regioselectivity by directing electrophilic attack to less hindered positions. In Radziszewsky reactions, electron-donating methyl groups enhance the nucleophilicity of the α-dicarbonyl component, accelerating imine formation.

Solvent and Catalyst Selection

  • Diels-Alder : Non-polar solvents (toluene) favor cycloaddition, while polar aprotic solvents (DMF) improve solubility of intermediates.

  • Coupling-Cyclization : Tetrahydrofuran (THF) maximizes triazine activation efficiency, and copper powder catalyzes nitro group reductions in related syntheses .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitro-substituted imidazole derivatives.

Scientific Research Applications

6,7-Dimethyl-1H-naphtho[2,3-d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1H-naphtho[2,3-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Selected Imidazole Derivatives

Compound Core Structure Substituents Key Features
6,7-Dimethyl-1H-naphtho[2,3-d]imidazole Naphthoimidazole 6-CH₃, 7-CH₃ Planar, fused aromatic system; moderate electron-donating groups
2-(3,4-Dimethoxyphenyl)-1H-naphtho[2,3-d]imidazole Naphthoimidazole 3-OCH₃, 4-OCH₃ (aryl) Enhanced electron-donating effects from methoxy groups
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole Imidazole 4-Cl (aryl), 4,5-Ph Tri-substituted; halogen introduces electron-withdrawing effects
Omeprazole (Benzimidazole derivative) Benzimidazole Sulfinyl, methoxy Proton-pump inhibitor; sulfur-based substituents enhance acidity
  • Naphthoimidazole vs. Methyl groups reduce polarity compared to methoxy-substituted analogs, lowering solubility in polar solvents .
  • Substituent Effects : Methyl groups (6,7-Dimethyl) provide weaker electron donation than methoxy groups (e.g., 3,4-dimethoxy derivatives), which may reduce resonance stabilization in enzyme interactions .

Table 3: Enzymatic Inhibition and Pharmacological Profiles

Compound Target Enzyme/Activity IC₅₀/EC₅₀ Notes
This compound Urease 12.4 µM Moderate activity; steric bulk may limit binding
2-(3,4-Dimethoxyphenyl)-1H-naphtho[2,3-d]imidazole Urease 8.7 µM Higher activity due to methoxy electron donation
Omeprazole H⁺/K⁺-ATPase (Proton pump) 0.3 µM Sulfinyl group critical for covalent binding
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole Antibacterial MIC: 16 µg/mL (E. coli) Fluorine enhances membrane permeability
  • Urease Inhibition : Naphthoimidazoles generally outperform simpler imidazoles due to their planar structure, which aligns with the enzyme’s active site. However, 6,7-dimethyl substitution shows lower potency than methoxy-substituted analogs, likely due to reduced electronic effects .
  • Antimicrobial Activity : Tri-substituted imidazoles (e.g., fluorophenyl derivatives) exhibit broader antimicrobial spectra, attributed to halogen-enhanced lipophilicity .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The fused naphthalene ring may increase metabolic resistance compared to benzimidazoles, which are prone to oxidative degradation .

Q & A

Q. What are the standard synthetic routes for 6,7-Dimethyl-1H-naphtho[2,3-d]imidazole?

The synthesis typically involves condensation reactions between substituted naphthalene derivatives and imidazole precursors. A validated method uses pyrazole-4-carbaldehyde and naphthalene-2,3-diamine in ethanol with sodium metabisulfite (Na₂S₂O₅) as a catalyst. Reaction optimization requires precise control of temperature (e.g., reflux conditions) and stoichiometric ratios to minimize byproducts like triazolo derivatives . Characterization is performed via NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and purity.

Q. How is the molecular structure of this compound characterized?

X-ray crystallography with refinement tools like SHELXL is critical for resolving the fused naphthalene-imidazole system. Key parameters include bond angles (e.g., C-N-C in the imidazole ring) and planarity deviations (typically <0.03 Å for non-hydrogen atoms). For non-crystalline samples, 2D NMR (COSY, HSQC) identifies coupling between aromatic protons and methyl groups at positions 6 and 7 .

Q. What spectroscopic techniques are used to confirm substitution patterns?

  • ¹H NMR : Methyl protons at positions 6 and 7 appear as singlets (δ 2.3–2.5 ppm).
  • UV-Vis : Absorbance bands near 280–320 nm indicate π→π* transitions in the fused aromatic system.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 168.20 (C₁₁H₁₀N₂) .

Advanced Research Questions

Q. How can synthetic yields be improved while avoiding triazolo byproducts?

Byproduct formation (e.g., triazolo[1,5-a]naphthoimidazolinium salts) arises from competing cyclization. Mitigation strategies include:

  • Lowering reaction temperature (<80°C) to slow undesired pathways.
  • Using anhydrous solvents (e.g., acetonitrile) to reduce hydrolytic side reactions.
  • Adding catalytic amounts of acetic acid to stabilize intermediates .

Q. How do solvent and pH affect the photophysical properties of this compound?

In protic solvents (e.g., methanol), excited-state intramolecular proton transfer (ESIPT) generates tautomers with red-shifted fluorescence (λₑₘ ≈ 450 nm). In aprotic solvents (e.g., DMSO), only non-protonated rotamers emit at λₑₘ ≈ 380 nm. Adjusting pH alters protonation states: monocations exhibit charge-transfer bands with λₑₘ > 500 nm, useful for pH-sensitive probes .

Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR-derived substituent positions and X-ray data can arise from dynamic effects (e.g., tautomerism). Solutions include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • DFT calculations (e.g., B3LYP/6-31G*) to model energetically favored conformers.
  • Cross-validation using heteronuclear correlation spectroscopy (HMBC) for long-range C-H couplings .

Q. How is the PARP inhibition activity of this compound evaluated?

  • In vitro assays : Recombinant PARP-1 enzyme is incubated with NAD⁺ and the compound (0.1–100 µM). Inhibition is quantified via reduced poly(ADP-ribose) formation using anti-PAR antibodies or fluorescence-based NAD⁺ depletion.
  • Cellular assays : BRCA-deficient cell lines are treated with the compound, and synergy with DNA-damaging agents (e.g., olaparib) is measured via clonogenic survival .

Q. What computational methods predict its reactivity in nucleophilic substitutions?

Density functional theory (DFT) calculates Fukui indices to identify electrophilic centers. For example, the C-5 position in the imidazole ring shows high electrophilicity (f⁻ > 0.1), making it susceptible to bromination. Molecular dynamics simulations (AMBER force field) model solvation effects on reaction barriers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanol (anhydrous)Minimizes hydrolysis
CatalystNa₂S₂O₅ (1.2 eq)Enhances cyclization
Temperature80°C (reflux)Balances rate vs. byproducts

Q. Table 2. Spectroscopic Signatures

TechniqueKey FeatureStructural Insight
¹H NMRδ 2.3–2.5 ppm (singlet)6,7-dimethyl groups
X-rayPlanarity deviation <0.03 ÅFused-ring rigidity
ESI-HRMSm/z 168.20 (C₁₁H₁₀N₂)Molecular formula confirmation

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